5-(1-Methyl-1h-pyrazol-4-yl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Methyl-1h-pyrazol-4-yl)oxazolidin-2-one is a heterocyclic compound that contains both pyrazole and oxazolidinone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1h-pyrazol-4-yl)oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with an appropriate amine under dehydrating conditions to form the oxazolidinone ring . Another approach involves the use of hydrazine derivatives and carbonyl compounds to form the pyrazole ring, followed by cyclization to form the oxazolidinone ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-1h-pyrazol-4-yl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-(1-Methyl-1h-pyrazol-4-yl)oxazolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1-Methyl-1h-pyrazol-4-yl)oxazolidin-2-one involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and other interactions with biological molecules, while the oxazolidinone ring can enhance the compound’s stability and bioavailability . These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-5-ol: A similar compound with a hydroxyl group instead of the oxazolidinone ring.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Contains a morpholine ring instead of the oxazolidinone ring.
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative without the oxazolidinone ring.
Uniqueness
The uniqueness of 5-(1-Methyl-1h-pyrazol-4-yl)oxazolidin-2-one lies in its combination of the pyrazole and oxazolidinone rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H9N3O2 |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
5-(1-methylpyrazol-4-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H9N3O2/c1-10-4-5(2-9-10)6-3-8-7(11)12-6/h2,4,6H,3H2,1H3,(H,8,11) |
InChI Key |
OBQVVJPGPIHRAA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2CNC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.